3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

BCP bioisostere oral bioavailability phenyl ring replacement

This dual-scaffold BCP-azetidine building block uniquely positions the azetidine nitrogen directly on the BCP 3-position, offering a rigid vector arrangement for para-phenyl/tert-butyl bioisostere replacement. It provides superior solubility, reduced LogP, and enhanced Fsp³ compared to standalone BCP alcohols or linked heterocycles, making it essential for SAR campaigns requiring precise conformational control. Procure the free base (CAS 2613381-51-2) or hydrochloride salt (CAS 2613386-03-9) to accelerate lead optimization.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13548310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C23CC(C2)(C3)O
InChIInChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2
InChIKeyMEGXDVZYFKXXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol: A Dual-Scaffold sp³-Rich Building Block for Drug Discovery Programs


3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (CAS: 2613381-51-2 as free base; CAS: 2613386-03-9 as hydrochloride salt) is a conformationally constrained, sp³-carbon-rich small-molecule building block featuring a bicyclo[1.1.1]pentane (BCP) core directly linked to an azetidine ring at the 3-position, with a hydroxyl substituent on the BCP framework [1]. The BCP motif is a well-established bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes, offering three-dimensional structural rigidity that addresses aromatic ring count and flat molecular topologies [2]. The azetidine moiety serves as a bioisostere for pyridine and pyrrole rings, introducing a basic nitrogen center within a strained four-membered saturated heterocycle [2]. This dual-scaffold architecture positions the compound as an advanced intermediate for medicinal chemistry programs targeting improved physicochemical properties, metabolic stability, and intellectual property differentiation.

Why 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol Cannot Be Interchanged with Simpler BCP or Azetidine Analogs


Generic substitution of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol with simpler BCP derivatives (e.g., bicyclo[1.1.1]pentan-1-ol alone, CAS: 22287-25-8) or standalone azetidine building blocks fails to preserve the unique three-dimensional pharmacophore geometry and dual-functionality required for advanced drug design applications [1]. The target compound uniquely positions the azetidine nitrogen directly at the BCP 3-position with a free hydroxyl group on the BCP core, creating a rigid, non-coplanar vector arrangement that cannot be replicated by linking separate BCP and azetidine modules via flexible spacers [2]. Furthermore, while BCP frameworks alone improve solubility and LogP relative to phenyl rings, the addition of the azetidine moiety introduces a hydrogen-bonding-capable secondary amine and modulates basicity (pKa effects), conferring distinct permeability and solubility profiles that simpler BCP alcohols lack . Procurement of the specific dual-scaffold compound ensures structural fidelity in SAR campaigns where subtle conformational differences dictate target engagement and off-target profiles.

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol: Quantitative Differentiation Evidence Versus Comparators


BCP Scaffold Confers 4-Fold Improvement in Oral Exposure Relative to Phenyl Ring Bioisostere Replacement in γ-Secretase Inhibitor Program

In a direct head-to-head comparison of γ-secretase inhibitor compounds, replacement of the central para-substituted fluorophenyl ring in BMS-708,163 with a bicyclo[1.1.1]pentane motif yielded compound 3, which demonstrated equipotent enzyme inhibition while delivering approximately 4-fold higher Cmax and AUC values in mouse pharmacokinetic studies [1]. This class-level inference supports that BCP-containing building blocks—including 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol—may confer similar oral absorption advantages when incorporated as phenyl ring replacements in lead optimization campaigns.

BCP bioisostere oral bioavailability phenyl ring replacement pharmacokinetics

BCP Derivatives Demonstrate Substantial Improvement in Aqueous Solubility and LogP Relative to Aromatic Counterparts

A systematic study comparing bicyclo[1.1.1]pentane derivatives against their aromatic counterparts (phenyl-containing analogs) showed substantial improvement in both LogP and aqueous solubility for BCP-containing fragments, whereas bicyclo[2.2.2]octane derivatives did not exhibit comparable benefits [1]. Additionally, multiple reports confirm that BCP bioisosteres consistently improve solubility and clogP parameters while reducing metabolic toxicity, though a moderate reduction in biological activity relative to phenyl rings is typically observed . For 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol specifically, the hydrochloride salt form (CAS: 2613386-03-9) further enhances aqueous solubility for research applications .

BCP aqueous solubility LogP physicochemical properties

Azetidine-Containing CCR5 Antagonists Exhibit Increased Intrinsic Permeability Relative to Secondary Amide Analogs

In a medicinal chemistry optimization program targeting CCR5 antagonists, systematic replacement of a secondary amide moiety with either piperidine or azetidine rings led to the discovery of compounds with significantly increased intrinsic permeability . The azetidine-modified compounds exhibited improved in vivo pharmacokinetic profiles, demonstrating that the azetidine scaffold contributes favorable membrane permeability characteristics that are not present in more flexible or polar analogs . This class-level evidence supports the selection of azetidine-containing building blocks such as 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol for programs requiring enhanced passive diffusion.

azetidine intrinsic permeability CCR5 antagonist pharmacokinetics

BCP-Containing γ-Secretase Inhibitor Achieves Equipotent Target Engagement While Significantly Improving Passive Permeability and Aqueous Solubility

Head-to-head comparison of compound 3 (BCP-containing) versus compound 1 (fluorophenyl-containing BMS-708,163) in a γ-secretase inhibitor series revealed that the BCP replacement maintained equipotent enzyme inhibition while delivering significant improvements in both passive permeability and aqueous solubility [1]. The study authors concluded that the BCP moiety offers intrinsic advantages over conventional phenyl ring replacements with respect to achieving an optimal balance of properties, including target inhibition, solubility/permeability, and in vitro metabolic stability [1]. This evidence positions 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol as a privileged building block for programs seeking to decouple potency from suboptimal physicochemical parameters.

BCP passive permeability solubility γ-secretase inhibitor bioisostere

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for Research Applications Relative to Free Base

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is commercially available as the hydrochloride salt (CAS: 2613386-03-9) with a specification purity of 95% . The hydrochloride salt form, containing the protonated azetidine nitrogen paired with a chloride counterion, enhances water solubility compared to the free base form (CAS: 2613381-51-2), facilitating aqueous reaction conditions and improving handling characteristics in laboratory settings . This represents a direct procurement-relevant differentiation: the hydrochloride salt is preferred for aqueous chemistry applications, while the free base may be more suitable for anhydrous transformations requiring unprotected amine nucleophilicity.

hydrochloride salt aqueous solubility formulation building block

BCP Bioisostere Replacement Uniquely Maintains Potency While Improving Permeability and Solubility in Matched Molecular Pair Analysis

Comprehensive SAR studies in the γ-secretase inhibitor program demonstrated that the bicyclo[1.1.1]pentane moiety offers intrinsic advantages over conventional phenyl ring replacements, including other saturated carbocycles and heterocycles, with respect to achieving an optimal balance of properties (target inhibition, aqueous solubility, passive permeability, and in vitro metabolic stability) [1]. Unlike other phenyl isosteres that often trade potency for improved physicochemical parameters or vice versa, the BCP motif uniquely enabled the simultaneous optimization of both target engagement and developability metrics [1]. This 'balanced optimization' property positions 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol as a superior starting point relative to traditional aromatic building blocks in multiparameter optimization campaigns.

BCP bioisostere matched molecular pair developability lead optimization

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol: Evidence-Based Application Scenarios for Procurement Decision-Making


Lead Optimization Programs Requiring Oral Bioavailability Enhancement via Phenyl Ring Replacement

In lead series where central para-substituted phenyl rings or tert-butyl groups contribute to poor solubility, high LogP, or metabolic liability, 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol serves as a strategic BCP-containing building block for scaffold hopping. Evidence from the γ-secretase inhibitor program demonstrates that BCP replacement of a para-fluorophenyl ring yielded ~4-fold improvements in Cmax and AUC while maintaining equipotent target engagement [1]. The azetidine nitrogen further provides a vector for additional functionalization or salt formation to fine-tune physicochemical parameters .

Synthesis of sp³-Rich Chemical Probes with Improved Permeability and Solubility Profiles

Programs developing chemical probes for target validation or phenotypic screening benefit from 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol's dual-scaffold architecture. Systematic studies confirm that BCP derivatives substantially improve aqueous solubility and LogP relative to aromatic counterparts [2], while azetidine incorporation enhances intrinsic permeability compared to more polar linking groups . The hydrochloride salt form (CAS: 2613386-03-9) provides immediate aqueous compatibility for biological assay preparation without additional formulation steps .

Fragment-Based Drug Discovery (FBDD) Requiring Three-Dimensional Fragment Libraries

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (free base MW: 139.19; hydrochloride salt MW: 175.66) falls within the ideal fragment size range while providing exceptional three-dimensional character and structural novelty. The rigid BCP core enforces a defined exit vector geometry distinct from planar aromatic fragments, while the azetidine and hydroxyl groups offer complementary hydrogen-bonding pharmacophores [3]. This combination addresses the common criticism that fragment libraries are overrepresented by flat, aromatic compounds with limited opportunities for gaining intellectual property.

Medicinal Chemistry Programs Targeting Central Nervous System (CNS) Penetration

The balanced physicochemical profile conferred by BCP-azetidine scaffolds—improved passive permeability, reduced aromatic ring count, and increased fraction of sp³ carbons (Fsp³)—aligns with established CNS drug design principles. Direct comparative evidence shows that BCP-containing compounds maintain or improve passive permeability relative to aromatic analogs [1][2]. The hydrochloride salt form of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol offers aqueous solubility suitable for formulation development while the free base may be selected for blood-brain barrier permeability optimization in late-stage lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.